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Compound of Interest

Compound Name: JT001 sodium

Cat. No.: B15612199

Introduction

JT001 sodium, also known as VV116, is a prodrug of a remdesivir analogue, which has
demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2.
[1] As a nucleoside analogue, its mechanism of action involves the inhibition of the viral RNA-
dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Upon
administration, JTOO1 is metabolized to its active triphosphate form, which is then incorporated
into the nascent viral RNA chain, leading to premature termination of transcription and inhibition
of viral replication.[1] These characteristics make JT001 sodium a valuable tool for antiviral
drug screening and a candidate for therapeutic development.

These application notes provide detailed protocols for utilizing JT001 sodium as a control
compound in antiviral drug screening assays and for screening compound libraries to identify
novel antiviral agents.

Mechanism of Action

JT001 is a prodrug that is metabolized intracellularly to its active nucleoside triphosphate form.
This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA
polymerase (RdRp). By mimicking a natural nucleotide, it is incorporated into the growing viral
RNA strand. Once incorporated, it causes a conformational change in the RdRp enzyme,
leading to a halt in RNA synthesis and thus preventing the virus from replicating its genetic
material.[1][2]
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Caption: Mechanism of action of JT001 Sodium.

Experimental Protocols
Cell Viability Assay (Cytotoxicity)
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Objective: To determine the concentration of JT001 sodium that is non-toxic to the host cells

used in the antiviral assay.

Materials:

Host cell line (e.g., Vero E6, Huh-7)

Complete growth medium (e.g., DMEM with 10% FBS)

JT001 sodium stock solution (in DMSO)

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Plate reader with luminescence detection capabilities

Protocol:

Seed host cells in a 96-well plate at a density of 1 x 10"4 cells/well and incubate for 24 hours
at 37°C with 5% CO2.

Prepare serial dilutions of JT001 sodium in complete growth medium. The final
concentrations should range from 0.1 uM to 100 pM. Include a vehicle control (DMSO) and a
no-drug control.

Remove the medium from the cells and add 100 pL of the diluted JT001 sodium solutions to
the respective wells.

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

After incubation, bring the plate to room temperature for 30 minutes.
Add 100 pL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15612199?utm_src=pdf-body
https://www.benchchem.com/product/b15612199?utm_src=pdf-body
https://www.benchchem.com/product/b15612199?utm_src=pdf-body
https://www.benchchem.com/product/b15612199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Measure the luminescence using a plate reader.

» Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability
against the log of the drug concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the antiviral efficacy of JT001 sodium by quantifying the reduction in
viral plagques.

Materials:

Host cell line (e.g., Vero E6)

e Virus stock (e.g., SARS-CoV-2)

o Complete growth medium

e Overlay medium (e.g., 1.2% Avicel in DMEM)

e JT001 sodium stock solution

o 6-well plates

o Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
e Formalin (10% in PBS)

Protocol:

e Seed host cells in 6-well plates at a density that will form a confluent monolayer after 24
hours.

o On the day of the experiment, prepare serial dilutions of JT001 sodium in infection medium
(e.g., DMEM with 2% FBS).

e Remove the growth medium from the cells and wash with PBS.
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« Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100
plaques per well. Incubate for 1 hour at 37°C.

o After incubation, remove the virus inoculum and wash the cells with PBS.

e Add 2 mL of the diluted JT001 sodium solutions to the respective wells. Include a virus
control (no drug) and a cell control (no virus, no drug).

e Overlay the cells with 2 mL of overlay medium.
 Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
 Fix the cells with 10% formalin for 1 hour.

» Remove the formalin and the overlay, and stain the cells with crystal violet solution for 15
minutes.

o Gently wash the plates with water and allow them to dry.
e Count the number of plaques in each well.

o Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque
reduction against the log of the drug concentration.

Experimental Workflow for Antiviral Screening
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Caption: General workflow for antiviral drug screening.
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Data Presentation

The following tables present representative data from cytotoxicity and antiviral activity assays

for JT001 sodium against a model coronavirus.

Table 1: Cytotoxicity of JT001 Sodium on Vero E6 Cells

JT001 Sodium (pM)

% Cell Viability (Mean * SD)

0 (Control) 100+ 2.1
1 98.5+34
5 97.2+2.8
10 95.1+4.0
25 88.7+5.2
50 70.3+£6.1
100 458+ 7.5
CC50 (uM) >100

Table 2: Antiviral Activity of JT001 Sodium against SARS-CoV-2

JT001 Sodium (pM)

% Plaque Reduction (Mean * SD)

0 (Control) 0x£55

0.1 15.2+4.1

0.5 48.9+6.3

1 75.4+5.8

5 92.1+3.9

10 98.6 +1.7

EC50 (uM) 0.52
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Table 3: Summary of Antiviral Parameters for JT001 Sodium

Parameter Value
50% Cytotoxic Conc. (CC50) >100 pM
50% Effective Conc. (EC50) 0.52 uM
Selectivity Index (Sl = CC50/EC50) >192

A high selectivity index (SI) is desirable for an antiviral compound, as it indicates that the
compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion

JT001 sodium is a potent inhibitor of coronaviruses with a well-defined mechanism of action.
The protocols and data presented here provide a framework for its use as a reference
compound in antiviral drug screening assays. These assays are essential for the discovery and
development of new antiviral therapies. The high selectivity index of JT001 sodium
underscores its potential as a safe and effective antiviral agent. Researchers can adapt these
protocols to screen for novel antiviral compounds against a variety of viruses.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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